Tert-butyl 7'-oxo-6',7'-dihydrospiro[azetidine-3,5'-pyrrolo[1,2-a]imidazole]-1-carboxylate
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Overview
Description
Tert-butyl 7’-oxo-6’,7’-dihydrospiro[azetidine-3,5’-pyrrolo[1,2-a]imidazole]-1-carboxylate is a complex organic compound known for its unique spirocyclic structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 7’-oxo-6’,7’-dihydrospiro[azetidine-3,5’-pyrrolo[1,2-a]imidazole]-1-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the azetidine ring, followed by the formation of the spirocyclic structure through cyclization reactions. Key steps include:
Formation of Azetidine Ring: This can be achieved through the reaction of appropriate amines with haloalkanes under basic conditions.
Cyclization: The azetidine intermediate is then subjected to cyclization with a pyrrolo[1,2-a]imidazole derivative under acidic or basic conditions to form the spirocyclic core.
Introduction of Tert-butyl Group: The final step involves the esterification of the carboxylate group with tert-butyl alcohol in the presence of a strong acid catalyst.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 7’-oxo-6’,7’-dihydrospiro[azetidine-3,5’-pyrrolo[1,2-a]imidazole]-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ketone group to an alcohol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted azetidine derivatives.
Scientific Research Applications
Tert-butyl 7’-oxo-6’,7’-dihydrospiro[azetidine-3,5’-pyrrolo[1,2-a]imidazole]-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and in the study of spirocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor in the development of new pharmaceuticals, particularly those targeting neurological and inflammatory diseases.
Industry: Utilized in the development of novel materials with specific chemical properties.
Mechanism of Action
The mechanism of action of tert-butyl 7’-oxo-6’,7’-dihydrospiro[azetidine-3,5’-pyrrolo[1,2-a]imidazole]-1-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes or receptors involved in critical biological pathways. The spirocyclic structure allows for unique binding interactions, potentially leading to inhibition or modulation of target activity. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
Spiro[azetidine-3,5’-pyrrolo[1,2-a]imidazole] derivatives: These compounds share the spirocyclic core but differ in substituents, affecting their chemical and biological properties.
Tert-butyl esters of other spirocyclic compounds: These compounds have similar ester functional groups but different core structures.
Uniqueness: Tert-butyl 7’-oxo-6’,7’-dihydrospiro[azetidine-3,5’-pyrrolo[1,2-a]imidazole]-1-carboxylate is unique due to its specific spirocyclic structure, which imparts distinct chemical reactivity and potential biological activity
Properties
IUPAC Name |
tert-butyl 7-oxospiro[6H-pyrrolo[1,2-a]imidazole-5,3'-azetidine]-1'-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O3/c1-12(2,3)19-11(18)15-7-13(8-15)6-9(17)10-14-4-5-16(10)13/h4-5H,6-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVYNHTDWYQQNRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CC(=O)C3=NC=CN23 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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